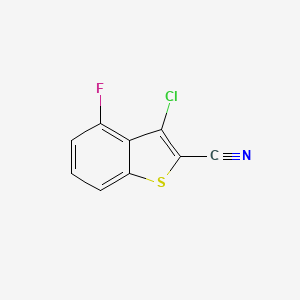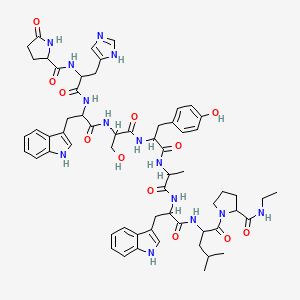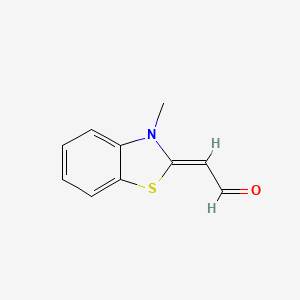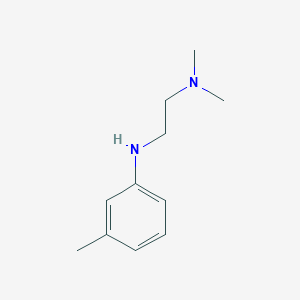
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H8ClNO2 It features a pyridine ring substituted with chlorine at the 5-position, methyl groups at the 4- and 6-positions, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid typically involves the chlorination of 4,6-dimethylpyridine-3-carboxylic acid. One common method includes:
Chlorination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-azido-4,6-dimethylpyridine-3-carboxylic acid or 5-thiocyanato-4,6-dimethylpyridine-3-carboxylic acid.
Oxidation: Formation of 5-chloro-4,6-dimethylpyridine-3-carboxaldehyde or this compound.
Reduction: Formation of 5-chloro-4,6-dimethylpyridine-3-methanol or 5-chloro-4,6-dimethylpyridine-3-carboxaldehyde.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the design of bioactive molecules. Its structural features make it a candidate for the synthesis of potential pharmaceuticals, including antimicrobial and anticancer agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Molecular Targets and Pathways
Enzymes: It may target enzymes involved in metabolic pathways, acting as an inhibitor or modulator.
Receptors: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridine-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-Bromo-4,6-dimethylpyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
5-Chloro-2,4-dimethylpyridine-3-carboxylic acid: Different substitution pattern, which can influence its chemical properties and uses.
Uniqueness
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both electron-donating methyl groups and an electron-withdrawing chlorine atom creates a unique electronic environment, influencing its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12) |
InChI Key |
VYZZJBQSTZSBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)

![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)


![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)



